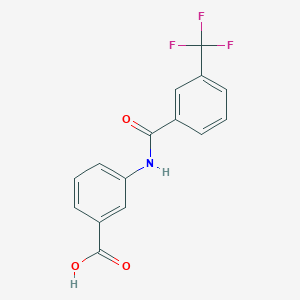

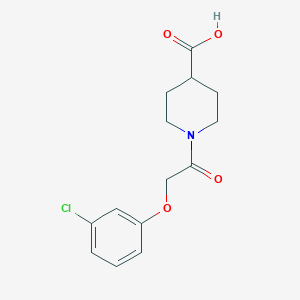

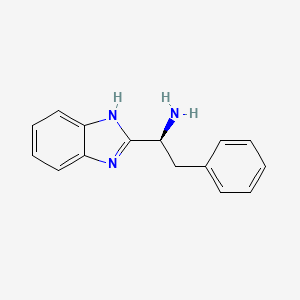

![molecular formula C7H11N5 B7817858 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diamine](/img/structure/B7817858.png)

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diamine

概要

説明

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diamine is a heterocyclic organic compound . It can be used as an organic intermediate .

Synthesis Analysis

A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions .Molecular Structure Analysis

The empirical formula of this compound is C7H9N3 . The molecular weight is 208.09 . The SMILES string representation is C1(CCNC2)=C2C=NC=N1.Cl.Cl .Chemical Reactions Analysis

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . The different synthetic routes have been grouped according to the way the pyrido[4,3-d]pyrimidine moiety has been created .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 206-211 °C (decomposition) . It should be stored at 2-8°C .科学的研究の応用

Structural and Synthetic Applications

- Synthetic Methodologies : 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and its derivatives are utilized in multistep syntheses of tetrahydropteroic acid derivatives, highlighting their role as key intermediates in complex chemical processes (Elattar & Mert, 2016).

Biological and Pharmacological Research

- Antifolate Activity : This compound exhibits antifolate activity, as demonstrated in studies examining its ability to inhibit enzymes in various pathogens, showing its potential as a therapeutic agent (Rosowsky, Mota, & Queener, 1995).

- Antimicrobial Properties : Novel derivatives of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine have been synthesized and evaluated for antimicrobial activities, with some compounds exhibiting moderate activity against selected microorganisms (Faty, Rashed, & Youssef, 2015).

- Antimalarial and Antibacterial Effects : Certain synthesized derivatives of this compound have shown effectiveness against Plasmodium berghei in mice and demonstrated in vitro activity against various bacterial strains (Elslager et al., 1972).

- Potential in Cancer Therapy : A specific derivative, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has shown promise as an inhibitor of mammalian dihydrofolate reductase, indicating its potential in antitumor treatments (Grivsky et al., 1980).

Chemical and Material Science

- Crystal Structure Analysis : The crystal structure of derivatives of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine has been studied, providing insights into the conformation and stability of these compounds (Akkurt et al., 2015).

作用機序

Safety and Hazards

The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

The discovery and optimization of a series of tetrahydropyridopyrimidine based extracellular signal-regulated kinase (Erks) inhibitors discovered via HTS and structure based drug design is reported . The compounds demonstrate potent and selective inhibition of Erk2 and knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . This suggests potential future directions in the development of new medicaments useful against cell proliferation disorders, especially as carcinostatic agents .

特性

IUPAC Name |

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5/c8-6-4-3-10-2-1-5(4)11-7(9)12-6/h10H,1-3H2,(H4,8,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATHNVFSNNUOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(N=C2N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

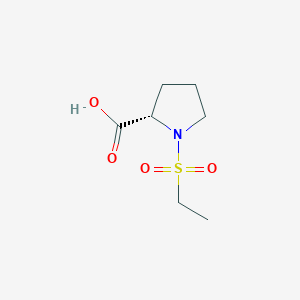

![(3R,7aS)-1,7a-Dihydro-3-phenyl-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B7817823.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride (1:1), (1S,2S,5R)-](/img/structure/B7817833.png)

![2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7817874.png)

![(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine](/img/structure/B7817902.png)